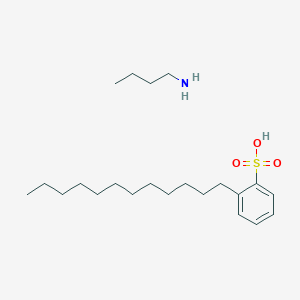

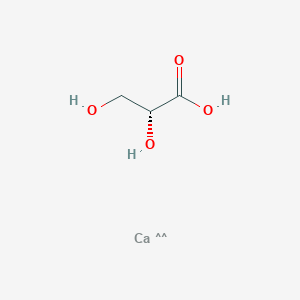

D(+)Glyceric acid hemicalcium salt

Overview

Description

D(+)Glyceric acid hemicalcium salt is a useful research compound. Its molecular formula is C6H10CaO8 and its molecular weight is 146.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Production and Applications :

- Microbial Production : D(+)-Glyceric acid (GA) can be produced biotechnologically from glycerol, a by-product of biodiesel and oleochemical industries. Acetic acid bacteria like Gluconobacter frateurii and Acetobacter tropicalis have been optimized to accumulate high concentrations of GA. This process involves the membrane-bound alcohol dehydrogenase (mADH) gene, which is crucial for GA production. The produced GA can be concentrated and crystallized into calcium salt, suggesting potential mass production from glycerol feedstock (Habe et al., 2009).

- Biotechnological Applications : Biotechnological production of D-glyceric acid (d-GA) from glycerol and its applications have been explored. d-GA is found naturally in various plants and has biological activity. It's produced mainly by some acetic acid bacteria transforming glycerol into d-GA under aerobic conditions. Optimizing conditions can yield over 80 g/l of d-GA, indicating its potential applications in various industries (Habe et al., 2009).

Medical and Biological Research :

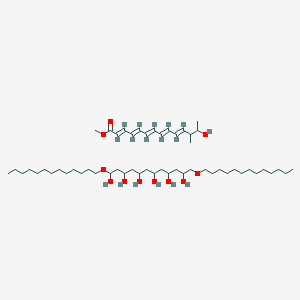

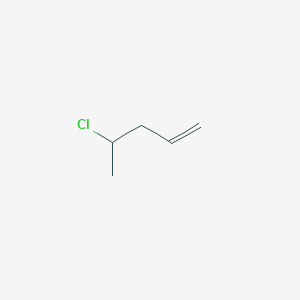

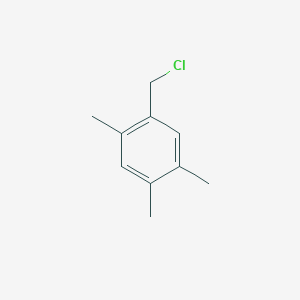

- Cytotoxicity Evaluation : Dilinoleoyl-D-glyceric acid (LA₂-DGA) synthesized from D-GA calcium salt and linoleoyl chloride was evaluated for cytotoxicity in human dermal fibroblast and endothelial cells. It showed no significant toxic effects, indicating potential medical applications (Sato et al., 2011).

- Enzymatic Production and Application : Enzymatic production of D-Glycerate from L-Tartrate using microorganisms has been studied. A strain of Pseudomonas sp. was found to convert l-tartrate into d-glycerate with almost 100% selectivity and yield, indicating potential for cheap production of d-glycerate as a chiral synthon in organic chemistry (Furuyoshi et al., 1989).

Bio-related Functional Materials :

- Surfactants and Antitrypsin Activity : Diacyl d-glyceric acid sodium salts with different hydrophobic chain lengths were synthesized and evaluated for surface tension-lowering and antitrypsin activity. These compounds, particularly diC8GA-Na, showed promising bioactivity and could be useful in various bio-related applications (Sato et al., 2017).

- Glyceric Acid in Skin Cell Viability : Glyceric Acid and its glucosyl derivative have shown positive effects on the viability and collagen production of skin cells in vitro, indicating potential applications in skincare and medical treatments (Sato, 2021).

Analytical Chemistry Applications :

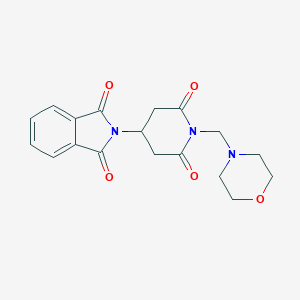

- Potentiometric Membrane Electrodes : Enantioselective, potentiometric membrane electrodes based on antibiotics have been designed for the assay of L- and D-Glyceric acids in serum samples. This method offers a sensitive and selective approach for enantioanalysis of glyceric acids, which are important markers for certain diseases (Stefan-van Staden et al., 2011).

Environmental and Industrial Applications :

- Electrodialytic Concentration : A two-stage electrodialysis method has been applied for glyceric acid recovery from fermentation broth, indicating its potential for industrial-scale GA recovery and purification processes (Habe et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

D(+)Glyceric acid hemicalcium salt, also known as D-(+)-Glyceric acid hemicalcium salt, is primarily used as an agent for identifying errors of metabolism

Mode of Action

It is known that the compound plays a role in identifying errors of metabolism .

Biochemical Pathways

This compound is involved in the glycolysis pathway . It is also used as an electrolyte for the electrocatalytic oxidation of glycerol . Furthermore, it serves as a precursor to synthesize diacylester derivatives of glyceric acid esterified with palmitoyl chloride and linoleoyl chloride .

Result of Action

It is known that the compound is used for identifying errors of metabolism .

Biochemical Analysis

Biochemical Properties

D(+)Glyceric acid hemicalcium salt serves as a substrate for enzymes involved in the glycolysis pathway . It interacts with various enzymes, proteins, and other biomolecules in this pathway. The nature of these interactions is largely dependent on the specific metabolic processes involved.

Cellular Effects

It is known that abnormalities in its metabolism can indicate specific metabolic disorders . It influences cell function by participating in biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate in the glycolysis pathway . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is relatively stable

Metabolic Pathways

This compound is involved in the glycolysis pathway . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels.

Subcellular Localization

Given its role in the glycolysis pathway, it is likely that it is localized to the cytoplasm where glycolysis occurs .

Properties

InChI |

InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSPYQVJHDHQPR-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)O)O.[Ca] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585172 | |

| Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-62-7 | |

| Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

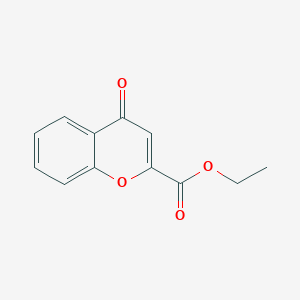

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

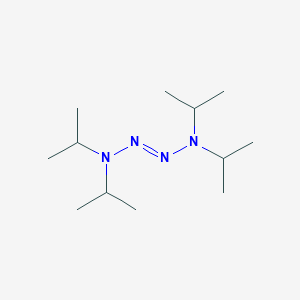

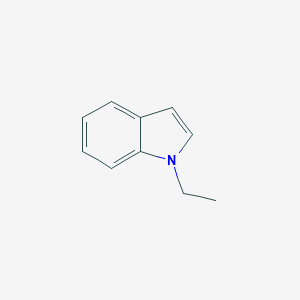

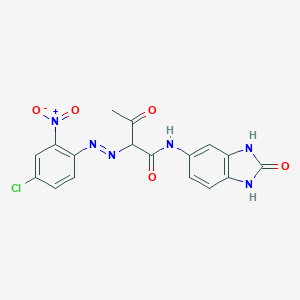

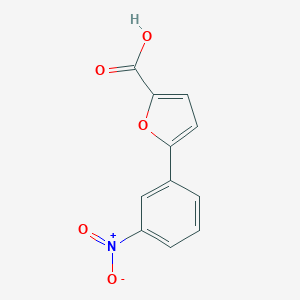

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.